Rapid Onset of Nasal Symptom Relief: Azelastine 0.15% Nasal Spray vs. Oral Cetirizine and Loratadine
In a four-way crossover study using the Environmental Exposure Unit (EEU) model of seasonal allergic rhinitis, azelastine nasal spray demonstrated a statistically significant reduction in Total Nasal Symptom Score (TNSS) at 15 minutes post-dose, compared to placebo (p < 0.001) [1]. By direct comparison, the onset of action for oral cetirizine 10 mg was 60 minutes (p = 0.015) and for oral loratadine 10 mg was 75 minutes (p = 0.034) [1]. At 15 minutes, azelastine achieved a TNSS reduction that oral antihistamines could not match until 45-60 minutes later. Overall participant satisfaction rated as good or very good was 46% for azelastine, 51% for cetirizine, and 30% for loratadine [1].
| Evidence Dimension | Time to statistically significant TNSS reduction (onset of action) |
|---|---|
| Target Compound Data | 15 minutes (p < 0.001 vs placebo) |
| Comparator Or Baseline | Cetirizine 10 mg oral: 60 minutes; Loratadine 10 mg oral: 75 minutes |
| Quantified Difference | Azelastine onset 45-60 minutes faster than oral antihistamines |
| Conditions | Environmental Exposure Unit (EEU); ragweed pollen challenge; n=70; double-blind, four-way crossover design |
Why This Matters
For procurement decisions in clinical research settings utilizing acute allergen challenge models or environmental exposure chambers, the 15-minute onset of action enables study designs requiring rapid symptom assessment that cannot be achieved with oral antihistamine comparators.
- [1] Ellis AK, Zhu Y, Steacy LM, Walker TJ, Day JH. A four-way, double-blind, randomized, placebo controlled study to determine the efficacy and speed of azelastine nasal spray, versus loratadine, and cetirizine in adult subjects with allergen-induced seasonal allergic rhinitis. Allergy Asthma Clin Immunol. 2013;9(1):16. View Source
